molecular formula C5H12ClNO3 B13908041 5-(Aminooxy)pentanoic acid hydrochloride CAS No. 15985-56-5

5-(Aminooxy)pentanoic acid hydrochloride

Cat. No.: B13908041
CAS No.: 15985-56-5
M. Wt: 169.61 g/mol
InChI Key: SEYWVXSUGOEOAW-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(aminooxy)-, hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pentanoic acid, where an aminooxy group is attached to the fifth carbon atom, and it is stabilized in its hydrochloride salt form. This compound is known for its reactivity and versatility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(aminooxy)-, hydrochloride typically involves the reaction of pentanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The general reaction scheme is as follows:

    Formation of Oxime: Pentanoic acid reacts with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxime.

    Conversion to Aminooxy Derivative: The oxime is then treated with a reducing agent to yield the aminooxy compound.

Industrial Production Methods

In industrial settings, the production of pentanoic acid, 5-(aminooxy)-, hydrochloride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aminooxy group.

    Aminolevulinic acid: A porphyrin precursor with an amino group, used in medical applications.

    Hexaminolevulinate: An ester of aminolevulinic acid, used as an optical imaging agent.

Uniqueness

Pentanoic acid, 5-(aminooxy)-, hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties. This makes it a valuable tool in chemical synthesis and biological research, distinguishing it from other similar compounds.

Properties

CAS No.

15985-56-5

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

5-aminooxypentanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H

InChI Key

SEYWVXSUGOEOAW-UHFFFAOYSA-N

Canonical SMILES

C(CCON)CC(=O)O.Cl

Origin of Product

United States

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